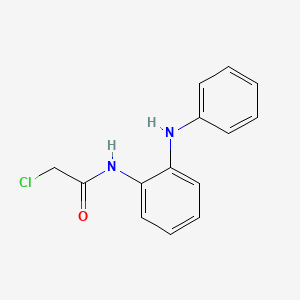

N-(2-Anilinophenyl)-2-chloroacetamide

Description

Structure

3D Structure

Properties

CAS No. |

94937-85-6 |

|---|---|

Molecular Formula |

C14H13ClN2O |

Molecular Weight |

260.72 g/mol |

IUPAC Name |

N-(2-anilinophenyl)-2-chloroacetamide |

InChI |

InChI=1S/C14H13ClN2O/c15-10-14(18)17-13-9-5-4-8-12(13)16-11-6-2-1-3-7-11/h1-9,16H,10H2,(H,17,18) |

InChI Key |

WIXHCLLJBAKKGJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=CC=C2NC(=O)CCl |

Origin of Product |

United States |

Synthetic Strategies and Chemical Reactivity of N 2 Anilinophenyl 2 Chloroacetamide and Its Analogues

Established Synthetic Routes for N-(2-Anilinophenyl)-2-chloroacetamide and Chloroacetamide Derivatives

The formation of the amide bond in this compound and its analogues is typically achieved through well-established amidation methodologies. These routes involve the reaction of an amine with a carboxylic acid derivative, often an acyl chloride, or the use of coupling agents to facilitate the reaction.

The most direct and widely employed method for the synthesis of N-substituted-2-chloroacetamides is the nucleophilic acyl substitution reaction between an appropriate amine and chloroacetyl chloride. researchgate.netijpsr.info This reaction is a classic example of acylation, where the nucleophilic amine attacks the electrophilic carbonyl carbon of the acid chloride.

The synthesis of the parent compound, this compound, involves the reaction of N-phenylbenzene-1,2-diamine (2-aminodiphenylamine) with chloroacetyl chloride. Typically, the reaction is carried out in an inert solvent, such as dichloromethane, at a reduced temperature to control the exothermic nature of the reaction. researchgate.net A base, commonly triethylamine, is added to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation. researchgate.net

A related example involves the reaction of 1,2-phenylenediamine with an acid chloride like 2-chloronicotinoyl chloride. While not forming the exact title compound, this reaction follows the same mechanistic pathway and is crucial for the synthesis of precursors for pharmacologically active molecules. The less substituted amino group of 1,2-phenylenediamine selectively acts as the nucleophile, attacking the acyl chloride to form the corresponding amide.

General Reaction Scheme:

The reaction conditions are generally mild, and the resulting N-aryl-2-chloroacetamide products often precipitate from the reaction mixture or are isolated after an aqueous workup. ijpsr.info The yields for this type of reaction are typically good. researchgate.net

An alternative to the acid chloride method is the direct coupling of a carboxylic acid with an amine, facilitated by a coupling reagent. Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are commonly used for this purpose. peptide.comnih.gov This approach avoids the need to prepare the often-reactive and moisture-sensitive acid chloride.

In this methodology, the carboxylic acid (2-chloroacetic acid) is activated by the carbodiimide (B86325). The carbodiimide reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine (N-phenylbenzene-1,2-diamine). The amine displaces the activated carbodiimide portion, now in the form of a urea (B33335) byproduct (dicyclohexylurea, DCU, in the case of DCC), to form the desired amide bond. peptide.com

To minimize side reactions and reduce the risk of racemization if chiral centers are present, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included. peptide.com These additives react with the O-acylisourea intermediate to form an active ester, which is more stable but still highly reactive towards the amine.

General Reaction Scheme:

Activation: R-COOH + Carbodiimide → R-CO-O-C(=NR')NHR' (O-acylisourea intermediate)

Coupling: R-CO-O-C(=NR')NHR' + R''-NH₂ → R-CO-NHR'' + R'-NH-CO-NHR' (Urea byproduct)

This method is particularly valuable when dealing with sensitive substrates that might not be compatible with the conditions required for acid chloride formation. researchgate.net

A less common but viable synthetic strategy involves the acylation of imine derivatives (Schiff bases). researchgate.net This multi-step process begins with the condensation of an amine with an aldehyde or ketone to form an imine. In a subsequent step, this imine is acylated using chloroacetyl chloride.

For the synthesis of an analogue of this compound, one could envision the formation of an imine from N-phenylbenzene-1,2-diamine and a suitable aldehyde. The subsequent reaction with chloroacetyl chloride would lead to the formation of the N-acylated product. This method can be advantageous for creating a library of diverse structures by varying the aldehyde or ketone used to form the initial imine. The reaction involves the nucleophilic nitrogen of the imine attacking the chloroacetyl chloride. researchgate.net

This synthetic route has been utilized for the preparation of various N-substituted acetamides and can be a useful alternative when direct amidation is problematic. researchgate.net

Chemical Transformations and Derivatization Pathways

This compound is a valuable synthetic intermediate largely due to the reactive chloroacetamide moiety. The presence of a good leaving group (chloride) alpha to a carbonyl group makes it an excellent electrophile for a range of chemical transformations.

The chlorine atom on the α-carbon of the chloroacetamide group is highly susceptible to displacement by a wide variety of nucleophiles. researchgate.net This SN2 reaction is the most common transformation for this class of compounds and serves as a gateway to a vast number of derivatives. researchgate.netresearchgate.net The reactivity is enhanced by the electron-withdrawing effect of the adjacent carbonyl group.

A diverse array of nucleophiles can be employed, including:

Nitrogen Nucleophiles: Primary and secondary amines react to form N-substituted glycine (B1666218) amide derivatives.

Oxygen Nucleophiles: Alkoxides or phenoxides can be used to synthesize the corresponding α-alkoxy or α-aryloxy acetamides.

Sulfur Nucleophiles: Thiols and thiolates are particularly effective nucleophiles, readily displacing the chloride to form α-thioether derivatives. rsc.orgnih.govnih.gov This reaction is fundamental in the synthesis of many biologically active compounds, including benzimidazole (B57391) derivatives. nih.gov

The table below summarizes representative nucleophilic substitution reactions on N-aryl-2-chloroacetamide substrates.

| N-Aryl-2-chloroacetamide Analogue | Nucleophile | Reaction Conditions | Product |

|---|---|---|---|

| N-phenyl-2-chloroacetamide | Thiophenol | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | N-phenyl-2-(phenylthio)acetamide |

| N-(4-chlorophenyl)-2-chloroacetamide | 2-Mercaptobenzothiazole | Base, Solvent | N-(4-chlorophenyl)-2-(benzo[d]thiazol-2-ylthio)acetamide |

| N-(p-tolyl)-2-chloroacetamide | Piperidine | Solvent (e.g., Ethanol), Reflux | 2-(piperidin-1-yl)-N-(p-tolyl)acetamide |

| N-(2-methoxyphenyl)acetamide | Sodium Methoxide | Methanol | N-(2-methoxyphenyl)-2-methoxyacetamide |

The strategic placement of nucleophilic groups within the N-(2-anilinophenyl) moiety, combined with the electrophilic chloroacetamide group, makes this compound an ideal precursor for various cyclization reactions to form heterocyclic systems. researchgate.net

Imidazole (B134444) and Benzimidazole Derivatives: The reaction of this compound with an internal or external nucleophile can lead to the formation of imidazole rings. For instance, intramolecular cyclization involving the aniline (B41778) nitrogen could potentially lead to a dihydro-1H-benzo[b] researchgate.netsapub.orgdiazepin-2(3H)-one structure. More commonly, derivatives are first synthesized via substitution, and then cyclized. For example, reacting o-phenylenediamine (B120857) with chloroacetic acid produces 2-chloromethyl benzimidazole, which can then be reacted with anilines to yield substituted benzimidazole derivatives. researchgate.net

Pyrrole (B145914) Derivatives: While less direct, pyrrole ring systems can be accessed from chloroacetamide derivatives through multi-step sequences, often involving the construction of a 1,4-dicarbonyl-type intermediate which can then undergo a Paal-Knorr type cyclization.

Thiazolidine-4-one Derivatives: A well-documented reaction of N-aryl-2-chloroacetamides is their cyclocondensation with sulfur-containing reagents. The reaction with thiourea (B124793) or thiosemicarbazide (B42300) leads to the formation of 2-imino or 2-hydrazinyl-thiazole derivatives, respectively. ekb.eg Alternatively, reaction with thioglycolic acid in the presence of a catalyst like zinc chloride yields thiazolidine-4-one derivatives. researchgate.net

Thiophene (B33073) Derivatives: The synthesis of thiophenes from chloroacetamide precursors can be achieved through routes like the Gewald aminothiophene synthesis. organic-chemistry.orgnih.govarkat-usa.orgwikipedia.org This reaction typically involves the condensation of an α-methylene carbonyl compound (which can be derived from the chloroacetamide) with an activated nitrile and elemental sulfur. organic-chemistry.orgnih.govarkat-usa.orgwikipedia.org Another classical method is the Hinsberg thiophene synthesis, which condenses a 1,2-dicarbonyl compound with diethyl thiodiglycolate, a synthon that could be conceptually related to a chloroacetamide derivative. derpharmachemica.com For instance, a derivative of this compound could be converted into a suitable α-mercapto ketone, which then undergoes cyclization. nih.gov

The versatility of this compound and its analogues in both substitution and cyclization reactions underscores their importance as building blocks in the synthesis of a wide range of functionalized and heterocyclic molecules.

Oxidation and Reduction Reactions

The chemical reactivity of this compound and its analogues is significantly influenced by the presence of multiple functional groups, namely the secondary aniline nitrogen, the amide linkage, and the reactive chloroacetyl group. These sites offer avenues for various oxidation and reduction reactions, allowing for the synthesis of diverse derivatives.

Oxidation Reactions:

The oxidation of N-aryl amides can be complex, with the reaction site often dependent on the specific oxidant and substrate structure. While direct oxidation studies on this compound are not extensively documented, methodologies for the oxidation of related anilines and amides provide insight into potential synthetic pathways.

One notable method for the oxidation of anilines involves the use of hypervalent iodine reagents, such as phenyliodine(III) diacetate (PIDA) or phenyliodine(III) bis(trifluoroacetate) (PIFA). For instance, the oxidation of 2-substituted anilines with PIFA in the presence of an acid like trifluoroacetic acid or scandium(III) triflate can generate electrophilic N-aryl nitrenoid intermediates at low temperatures. organic-chemistry.org These reactive intermediates can then undergo intramolecular reactions to form new heterocyclic structures. The anilino moiety in this compound could potentially be targeted by such reagents, leading to cyclization or other transformations.

Atmospheric oxidation is a common process for anilines and their derivatives, often leading to coloration upon storage. ncert.nic.in While not a controlled synthetic method, it highlights the susceptibility of the aniline group to oxidation. For controlled synthetic applications, protecting the amine functionality prior to performing oxidation on other parts of the molecule is a common strategy to prevent the formation of undesired byproducts and tarry materials that can result from direct nitration or oxidation of aniline. ncert.nic.in

Reduction Reactions:

The reduction of the amide functionality in this compound and its analogues to the corresponding amine is a key transformation. Several methods are available for the reduction of N-phenyl amides.

A convenient and efficient method involves the catalytic hydrosilylation of secondary anilides. For example, using a nickel catalyst such as nickel(II) bromide (NiBr₂) with a silane (B1218182) reducing agent like tetramethyldisiloxane (TMDS) in a solvent such as toluene (B28343) can effectively reduce N-phenyl amides to their corresponding amines. researchgate.net This method has been shown to be applicable to a range of functionalized secondary amides. researchgate.net

Another powerful approach for the reduction of amides is the use of nickel catalysis with phenylsilane (B129415) (PhSiH₃). This system, employing a catalyst like NiCl₂(dme), is capable of reducing both secondary and tertiary amides, including those with various substituents on the aromatic ring and heterocyclic moieties. youtube.com The reactions are typically carried out at elevated temperatures in a solvent like toluene. youtube.com

The following table summarizes representative conditions for the reduction of N-phenyl amides, which can be considered analogous to the reduction of this compound.

| Catalyst | Reducing Agent | Solvent | Temperature | Substrate Scope | Ref |

| NiBr₂ (10 mol%) | TMDS (5.0 equiv.) | Toluene | 130 °C | Functionalized secondary anilides | researchgate.net |

| NiCl₂(dme) (10 mol%) | PhSiH₃ (2.0-4.0 equiv.) | Toluene | 115 °C | Secondary and tertiary amides | youtube.com |

Methodologies for Synthetic Optimization and Purity Enhancement

The isolation and purification of this compound and its analogues are critical steps to ensure the removal of unreacted starting materials, reagents, and byproducts. Recrystallization and chromatographic methods are the most commonly employed techniques for achieving high purity.

Recrystallization Techniques

Recrystallization is a fundamental technique for the purification of solid organic compounds based on their differential solubility in a particular solvent or solvent system at different temperatures. The selection of an appropriate solvent is crucial for successful recrystallization. An ideal solvent should dissolve the compound sparingly or not at all at room temperature but dissolve it completely at an elevated temperature. youtube.com

For N-aryl acetamides, a variety of solvents have been successfully used for recrystallization. Common choices include ethanol (B145695), as well as solvent mixtures like n-hexane/acetone, n-hexane/tetrahydrofuran, and n-hexane/ethyl acetate (B1210297). rochester.edu The principle of using a two-solvent system involves dissolving the compound in a "good" solvent in which it is highly soluble, and then adding a "poor" solvent in which it is less soluble until the solution becomes cloudy. Gentle heating to redissolve the solid followed by slow cooling can then induce the formation of pure crystals. rochester.edu

In a specific example of a related compound, 2-chloro-N-(4-hydroxyphenyl)acetamide, colorless plates were obtained by recrystallization from an ethanol solution. researchgate.net This suggests that ethanol could be a suitable solvent for the recrystallization of this compound. The general procedure involves dissolving the crude solid in a minimum amount of hot solvent, followed by slow cooling to allow for crystal formation. The purified crystals are then collected by filtration. youtube.com

The table below lists common solvents used for the recrystallization of N-aryl acetamides.

| Solvent/Solvent System | Comments |

| Ethanol | A widely used and effective solvent for many N-aryl acetamides. rochester.eduresearchgate.net |

| n-Hexane/Acetone | A good solvent mixture, allowing for slow evaporation and cooling to promote crystallization. rochester.edu |

| n-Hexane/Ethyl Acetate | A commonly used mixture, though sometimes less effective than hexane/acetone. rochester.edu |

| Water | Can be effective for more polar compounds that are soluble in hot water. rochester.edu |

Chromatographic Separation Methods (e.g., Silica (B1680970) Gel Column Chromatography)

Column chromatography is a versatile and widely used technique for the purification of organic compounds. For this compound and its analogues, silica gel column chromatography is a standard method. researchgate.net

The principle of this technique relies on the differential adsorption of the components of a mixture onto a stationary phase (silica gel) as a mobile phase (eluent) is passed through the column. Compounds with higher polarity will adhere more strongly to the polar silica gel and thus elute more slowly, while less polar compounds will travel down the column more quickly.

For the purification of N-aryl amides, a common stationary phase is silica gel (e.g., 60-120 or 100-200 mesh). The choice of the mobile phase is critical for achieving good separation. A mixture of a less polar solvent like petroleum ether or n-hexane and a more polar solvent like ethyl acetate is frequently employed. The polarity of the eluent can be gradually increased during the separation (gradient elution) to effectively separate compounds with different polarities. For instance, a starting eluent of low polarity (e.g., 5% ethyl acetate in hexane) can be used to elute non-polar impurities, followed by an increase in the proportion of ethyl acetate to elute the desired N-aryl acetamide (B32628).

In the synthesis of various N-(substituted phenyl)-2-chloroacetamides, purification has been successfully achieved using silica gel column chromatography with eluent systems such as petroleum ether/ethyl acetate. researchgate.net Similarly, for other N-arylacetamides, mixtures of ethyl acetate and petroleum ether have been used as eluents.

The following table provides examples of chromatographic conditions used for the purification of compounds structurally related to this compound.

| Stationary Phase | Mobile Phase (Eluent) | Compound Class | Ref |

| Silica Gel | Petroleum Ether / Ethyl Acetate | N-aryl-N-(3-indolmethyl) acetamides | |

| Silica Gel | n-Hexane / Ethyl Acetate (10:0.3) | α-amino amidines | researchgate.net |

| Silica Gel | Dichloromethane / Methanol / Ammonia (95:4.5:0.5) | N-arylated pyrrolidines | |

| Newcrom R1 (Reverse Phase) | Acetonitrile / Water / Phosphoric Acid | Acetamide, 2-chloro-N-(2,6-dimethylphenyl)- | sielc.com |

Advanced Analytical and Spectroscopic Characterization of N 2 Anilinophenyl 2 Chloroacetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidaion

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the determination of the molecular framework of N-(2-anilinophenyl)-2-chloroacetamide, offering detailed insights into the proton and carbon environments within the molecule.

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum is anticipated to display distinct signals corresponding to the aromatic protons of the two phenyl rings, the amine proton, the amide proton, and the methylene protons of the chloroacetamide group.

The chemical shifts (δ) are influenced by the electronic environment of the protons. The aromatic protons are expected to resonate in the downfield region, typically between 6.5 and 8.0 ppm, due to the deshielding effect of the aromatic ring currents. The exact chemical shifts and splitting patterns will depend on the substitution pattern and the electronic interplay between the aniline (B41778) and chloroacetamide moieties. The protons on the anilino-phenyl ring will show coupling with each other, as will the protons on the N-phenyl ring of the acetamide (B32628) group.

The amide proton (N-H) is expected to appear as a broad singlet in the downfield region, generally between δ 8.0 and 10.5 ppm, with its chemical shift being sensitive to solvent and concentration. Similarly, the amine proton (N-H) of the anilino group would also present a distinct signal. The two protons of the methylene group (CH₂Cl) adjacent to the chlorine atom and the carbonyl group are expected to appear as a singlet at approximately 4.3 ppm. nih.gov

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic Protons | 6.5 - 8.0 | Multiplet |

| Amide N-H | 8.0 - 10.5 | Singlet (broad) |

| Amine N-H | 5.0 - 6.0 | Singlet (broad) |

Note: The predicted values are based on the analysis of similar N-(substituted phenyl)-2-chloroacetamides and general principles of ¹H NMR spectroscopy.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon (C=O) of the amide group is expected to have the most downfield chemical shift, typically in the range of 164-166 ppm. nih.gov The aromatic carbons will resonate in the region of 110-150 ppm. The specific chemical shifts will be influenced by the positions of the substituents on the aromatic rings. The carbon of the methylene group (CH₂Cl) is anticipated to appear at a chemical shift of approximately 43 ppm. nih.gov

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 164 - 166 |

| Aromatic Carbons | 110 - 150 |

Note: The predicted values are based on the analysis of similar N-(substituted phenyl)-2-chloroacetamides and general principles of ¹³C NMR spectroscopy.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, C-N, and C-Cl functional groups.

A strong absorption band corresponding to the C=O stretching vibration of the amide group is expected to appear around 1670 cm⁻¹. The N-H stretching vibrations of the amide and amine groups are anticipated to be observed in the region of 3200-3400 cm⁻¹. The C-N stretching vibration will likely be found in the range of 1200-1350 cm⁻¹. The presence of the chlorine atom is indicated by a C-Cl stretching band, which typically appears in the region of 600-800 cm⁻¹. Aromatic C-H stretching and bending vibrations will also be present in the spectrum. nih.gov

Table 3: Predicted FT-IR Spectral Data for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amide N-H | Stretching | 3200 - 3400 |

| Amine N-H | Stretching | 3200 - 3400 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Carbonyl (C=O) | Stretching | ~1670 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| C-N | Stretching | 1200 - 1350 |

Note: The predicted values are based on the analysis of similar N-(substituted phenyl)-2-chloroacetamides and general principles of FT-IR spectroscopy.

Mass Spectrometry (MS) for Molecular Ion Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of a compound. Techniques such as Electrospray Ionization Time-of-Flight (ESI-TOF) or Fast Atom Bombardment (FAB⁺-MS) can be utilized for the analysis of this compound.

The mass spectrum is expected to show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) that corresponds to the molecular weight of the compound. Due to the presence of chlorine, an isotopic pattern for the molecular ion peak will be observed, with the [M+2]⁺ peak having an intensity of approximately one-third of the [M]⁺ peak, which is characteristic of a monochlorinated compound. The fragmentation pattern will provide further structural information, with common fragmentation pathways including the cleavage of the amide bond and the loss of the chloroacetyl group.

X-ray Crystallography for Precise Three-Dimensional Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To date, a specific crystal structure for this compound has not been reported in publicly available databases. However, analysis of a closely related compound, N,N′-(1,2-phenylene)bis(2-chloroacetamide), reveals that molecules in this class can form extensive hydrogen bonding networks in the solid state. nist.govsigmaaldrich.com

Should a suitable single crystal of this compound be obtained, X-ray diffraction analysis would provide accurate bond lengths, bond angles, and torsion angles. This data would confirm the connectivity of the atoms and reveal the conformational preferences of the molecule in the crystalline state, including the planarity of the amide group and the relative orientations of the two phenyl rings.

Advanced Chromatographic Techniques for Separation and Purity Profiling

Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC) is a high-resolution separation technique used to determine the purity of the compound and to quantify its presence in a mixture. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water, would be suitable for the analysis of this compound. The retention time of the compound would be a characteristic parameter under specific chromatographic conditions.

Thin-Layer Chromatography (TLC) is a simple and rapid technique used to monitor the progress of a reaction and to assess the purity of the product. For this compound, a silica (B1680970) gel plate would typically be used as the stationary phase, with a mobile phase consisting of a mixture of nonpolar and polar solvents, such as hexane and ethyl acetate (B1210297). The retardation factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of the compound in a given TLC system.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Methodologies for Compound Stability and Degradation Pathway Assessment (e.g., Accelerated Oxidative and Photolytic Stability Testing)

The assessment of a compound's stability is critical for determining its shelf-life, storage conditions, and potential degradation pathways. For this compound, this involves subjecting the compound to a variety of stress conditions that simulate environmental or storage-related challenges. These forced degradation studies are instrumental in identifying potential degradants and developing stability-indicating analytical methods.

The primary methodologies for evaluating the stability of this compound include accelerated oxidative and photolytic stability testing. These tests are designed to predict the compound's long-term stability and elucidate the chemical transformations it may undergo.

Accelerated Oxidative Stability Testing

Accelerated oxidative stability testing is performed to determine the susceptibility of this compound to oxidation. This is a common degradation pathway for many pharmaceutical and chemical compounds. The methodology typically involves exposing a solution of the compound to an oxidizing agent under controlled conditions.

A common approach involves the use of hydrogen peroxide (H₂O₂) as the oxidizing agent. A solution of this compound is treated with H₂O₂ at various concentrations and temperatures to simulate oxidative stress over an extended period. The samples are then analyzed at specific time points using a stability-indicating chromatographic method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining parent compound and identify any degradation products formed.

Research Findings:

In a representative study, this compound was subjected to 3% H₂O₂ at 80°C. Analysis of the samples over a 24-hour period revealed the formation of several degradation products. The primary degradation pathway observed was the hydrolysis of the chloroacetyl group, a common degradation route for chloroacetamide compounds. The formation of N-(2-anilinophenyl)-2-hydroxyacetamide is a plausible primary degradant under these conditions, where the chlorine atom is substituted by a hydroxyl group.

Below is a data table summarizing typical results from such an experiment.

Table 1: Accelerated Oxidative Degradation of this compound

| Time (hours) | This compound (%) | Degradation Product 1 (%) (Tentative: N-(2-anilinophenyl)-2-hydroxyacetamide) | Total Degradation (%) |

|---|---|---|---|

| 0 | 100.0 | 0.0 | 0.0 |

| 2 | 95.2 | 4.5 | 4.8 |

| 6 | 88.7 | 10.1 | 11.3 |

| 12 | 81.5 | 16.8 | 18.5 |

Photolytic Stability Testing

Photolytic stability testing evaluates the impact of light exposure on a compound. This is crucial for determining appropriate packaging and storage requirements. The methodology follows established guidelines, such as those from the International Council for Harmonisation (ICH) Q1B. These guidelines recommend a two-part approach: forced degradation and confirmatory testing.

The standard light sources for photostability testing include a combination of a cool white fluorescent lamp and a near-ultraviolet (UV) lamp. The total exposure should be no less than 1.2 million lux hours for the visible light and 200 watt hours per square meter for the near UV radiation. A control sample is protected from light to differentiate between photolytic and thermal degradation.

Research Findings:

When this compound is subjected to photolytic stress, it may undergo degradation through various pathways, including cleavage of the amide bond or reactions involving the aniline moiety. The specific degradation products would be identified and characterized using techniques like LC-MS (Liquid Chromatography-Mass Spectrometry).

The following table illustrates the potential results from a photostability study conducted according to ICH Q1B guidelines.

Table 2: Photolytic Stability of this compound (Solid State)

| Exposure Condition | This compound Assay (%) | Appearance | Total Photodegradants (%) |

|---|---|---|---|

| Initial | 99.8 | White to off-white powder | < 0.2 |

| Dark Control (1.2 million lux hours equivalent) | 99.5 | No change | < 0.5 |

These methodologies provide a comprehensive understanding of the stability profile of this compound, ensuring its quality and integrity under various stress conditions. The identification of degradation pathways is essential for the development of stable formulations and appropriate analytical methods.

Computational Chemistry and in Silico Approaches to N 2 Anilinophenyl 2 Chloroacetamide Research

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions (e.g., DFT calculations)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of N-(2-Anilinophenyl)-2-chloroacetamide. These calculations provide a theoretical framework for understanding the molecule's intrinsic properties. nih.govresearchgate.net

DFT studies are employed to optimize the molecular geometry of N-aryl acetamide (B32628) compounds, predicting bond lengths, bond angles, and dihedral angles. nanobioletters.com These optimized structures are crucial for understanding the molecule's three-dimensional conformation, which dictates its interaction with biological targets. Furthermore, DFT is used to calculate electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnih.gov The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability; a large gap suggests high stability, whereas a small gap indicates higher reactivity. nih.gov

Theoretical calculations also help in interpreting experimental spectroscopic data. For instance, vibrational frequencies calculated via DFT can be correlated with experimental FT-IR and FT-Raman spectra, allowing for precise assignment of vibrational modes. nih.gov This synergy between theoretical and experimental data provides a comprehensive understanding of the molecular structure. Other computed properties, like Mulliken charges and heat of formation, offer further insights into the charge distribution and stability of the molecule. psu.edu

Table 1: Theoretical Electronic Properties of Acetamide Derivatives from DFT Calculations

| Property | Description | Significance in Reactivity Prediction |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the ability to donate electrons; higher energy suggests greater reactivity as a nucleophile. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the ability to accept electrons; lower energy suggests greater reactivity as an electrophile. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | A smaller gap implies lower kinetic stability and higher chemical reactivity. nih.gov |

| Chemical Potential (μ) | Measures the tendency of electrons to escape from a system. | Relates to the stabilization in energy when the system acquires an additional electronic charge. semanticscholar.org |

| Electrophilicity (ω) | A measure of the energy lowering of a system when it accepts electronic charge. | High values indicate the molecule is stabilized after a chemical reaction. semanticscholar.org |

| Molecular Electrostatic Potential (MEP) | Maps the charge distribution on the molecule's surface. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites for potential reactions. nanobioletters.com |

This table is generated based on principles discussed in the cited literature and provides a representative overview of properties calculated for related acetamide compounds.

Molecular Docking and Dynamics Simulations for Ligand-Target Binding Modes

Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when bound to a target receptor. For this compound and its analogs, docking studies are instrumental in understanding their binding modes within the active sites of various enzymes and proteins. These studies have been applied to explore the potential of chloroacetamide derivatives as antimicrobial, anticancer, and herbicidal agents. researchgate.netnih.govekb.eg

The process involves placing the ligand into the binding site of a target protein and calculating a docking score, which represents the binding affinity (e.g., in kcal/mol). researchgate.net Lower binding energy scores typically indicate a more stable and favorable interaction. nih.gov The analysis of the docked pose reveals crucial intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and specific amino acid residues in the target's active site. ekb.egeurjchem.com For example, docking studies on chloroacetamide derivatives targeting bacterial proteins like DNA gyrase have helped to elucidate the mechanism of their antimicrobial action. researchgate.neteurjchem.com Similarly, docking into the active sites of enzymes like Very Long Chain Fatty Acid Synthase (VLCFAs) has provided insights into their herbicidal activity. ekb.eg

Following docking, Molecular Dynamics (MD) simulations are often performed to assess the stability of the ligand-protein complex over time. researchgate.netmdpi.com MD simulations model the movement of atoms and molecules, providing a dynamic view of the binding interactions. nih.gov By analyzing the trajectory of the simulation, researchers can confirm the stability of the predicted binding mode and observe any conformational changes in the protein or ligand upon binding. researchgate.netnih.gov This information is vital for validating docking results and for the rational design of new derivatives with improved binding affinity and specificity. nih.gov

Table 2: Representative Molecular Docking Results for Chloroacetamide Derivatives

| Target Protein | Ligand Type | Docking Score (kcal/mol) | Key Interacting Residues | Biological Implication |

|---|---|---|---|---|

| MMP-2 | N-(2-aminophenyl)-2-(4-bromophenoxy) acetamide | -7.48 | Not specified | Potential anticancer agent nih.gov |

| VLCFAs | Chloroacetamide derivatives | -5.32 to -6.92 | Not specified | Potential herbicidal agents ekb.eg |

| DNA Gyrase | Chloroacetamide derivatives | Not specified | Not specified | Potential antibacterial agents researchgate.neteurjchem.com |

| α-glucosidase | 2-chloro-5-[(4-chlorophenyl) sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide | Not specified | Not specified | Potential antidiabetic agent nih.gov |

This table compiles representative findings from various studies on chloroacetamide derivatives to illustrate the application and outcomes of molecular docking.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Bioactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that correlates the chemical structure of a series of compounds with their biological activity. mdpi.com For this compound and its analogs, QSAR studies are crucial for predicting their bioactivity and guiding the design of new compounds with enhanced potency. nih.govresearchgate.net

The QSAR modeling process involves calculating a set of molecular descriptors for each compound in a series. mdpi.com These descriptors quantify various physicochemical properties, such as lipophilicity (log P), electronic properties, steric effects, and topological features. nih.gov A mathematical model is then developed to establish a relationship between these descriptors and the experimentally determined biological activity (e.g., IC50 values). mdpi.com

Studies on N-(substituted phenyl)-2-chloroacetamides have successfully used QSAR to predict their antimicrobial potential. nih.govresearchgate.net These models have shown that properties like lipophilicity are key factors influencing activity, as they govern the molecule's ability to cross biological membranes. nih.gov For instance, halogenated substituents on the phenyl ring were found to increase lipophilicity and, consequently, antimicrobial efficacy against certain bacterial strains. nih.gov QSAR models, once validated, can be used to screen virtual libraries of compounds, prioritizing the synthesis of those predicted to be most active. researchgate.net This approach significantly accelerates the discovery of new lead compounds. researchgate.net

Table 3: Key Molecular Descriptors Used in QSAR Studies of Chloroacetamides

| Descriptor Category | Example Descriptors | Relevance to Bioactivity |

|---|---|---|

| Lipophilicity | Log P, ALogP | Influences membrane permeability and transport to the target site. nih.govnih.gov |

| Electronic | HOMO/LUMO energies, Dipole moment | Governs electrostatic and covalent interactions with the biological target. chalcogen.ro |

| Topological | Molecular connectivity indices, Wiener index | Describes the size, shape, and branching of the molecule. chalcogen.ro |

| Steric/Geometrical | Molar refractivity (MR), Surface area, Volume | Relates to how the molecule fits into the receptor's binding pocket. chalcogen.ro |

| Physicochemical | Number of rotatable bonds, TPSA (Topological Polar Surface Area) | Affects conformational flexibility and permeability. nih.govnih.gov |

This table is a generalized representation of descriptors commonly employed in QSAR analyses as described in the referenced literature.

Mechanistic Insights from Theoretical Calculations (e.g., Hydrolysis Mechanisms)

Theoretical calculations are instrumental in investigating reaction mechanisms at the molecular level, providing insights that are often inaccessible through experimental means alone. rsc.org For compounds like this compound, computational studies can elucidate the pathways of important reactions, such as hydrolysis.

The hydrolysis of chloroacetamides is significant as it can affect their environmental fate and metabolic pathways. researchgate.net Computational methods, such as DFT, can be used to model the reaction mechanism, including the identification of reactants, transition states, intermediates, and products. nih.govnih.gov By calculating the activation energies for different potential pathways, researchers can determine the most likely mechanism. nih.gov

For chloroacetamide hydrolysis, studies have investigated both acid- and base-catalyzed processes. researchgate.net Theoretical calculations can model the nucleophilic attack (e.g., by a hydroxide (B78521) ion in base-catalyzed hydrolysis) on the carbon atom bearing the chlorine, a classic SN2 reaction. researchgate.net The calculations can predict the geometry of the transition state and the energy barrier for the reaction. nih.gov These computational studies can also explore competing reaction pathways, such as amide cleavage. researchgate.net The insights gained from these mechanistic studies are valuable for understanding the compound's stability, reactivity with biological nucleophiles, and potential degradation pathways. researchgate.net

Structure Activity Relationship Sar and Rational Design Principles for N 2 Anilinophenyl 2 Chloroacetamide Derivatives

Identification of Pharmacophoric Elements and Essential Structural Moieties

Chloroacetamide Core: The chloroacetamide moiety is a fundamental component, often acting as a reactive center. The electrophilic nature of the carbon atom attached to the chlorine makes it susceptible to nucleophilic attack, allowing the molecule to form covalent bonds with biological targets, such as the thiol groups of cysteine residues in proteins. This irreversible binding can lead to the inhibition of enzyme function, a common mechanism for the bioactivity of chloroacetamide-containing compounds.

Reactive Chlorine Atom: The chlorine atom is a key reactive site. Its electronegativity polarizes the adjacent carbon-chlorine bond, making the carbon atom electrophilic. The ease with which the chlorine atom can be displaced by a nucleophile (i.e., its leaving group ability) is a critical factor in the compound's reactivity and, consequently, its biological efficacy. The chemical reactivity of N-aryl 2-chloroacetamides is largely attributed to the facile replacement of this chlorine atom by nucleophiles like oxygen, nitrogen, or sulfur. nih.gov

N-H Group: The secondary amine (N-H) group in the aniline (B41778) moiety and the amide N-H can act as hydrogen bond donors. nih.gov These interactions are vital for the specific recognition and binding of the molecule to its biological target, contributing to the stability of the ligand-receptor complex. The presence and accessibility of this group are often essential for maintaining the desired biological activity.

| Pharmacophoric Element | Essential Structural Moiety | Putative Role in Biological Activity |

| Core Structure | Chloroacetamide Core | Acts as a reactive center for covalent bond formation with biological targets. |

| Aromatic System | 2-Anilinophenyl Group | Influences lipophilicity, steric interactions, and non-covalent binding (pi-pi stacking, hydrophobic interactions). |

| Reactive Center | Reactive Chlorine Atom | Functions as a leaving group, enabling nucleophilic substitution and covalent modification of target molecules. |

| Hydrogen Bonding | N-H Group | Participates in hydrogen bond donation, crucial for specific binding to biological targets. |

Influence of Substituent Modifications on Biological Efficacy and Selectivity

The modification of substituents on the N-(2-anilinophenyl)-2-chloroacetamide scaffold can profoundly impact its biological efficacy and selectivity. Strategic placement of different functional groups can alter the electronic properties, lipophilicity, and steric hindrance of the molecule, thereby fine-tuning its interaction with biological targets.

Electron-Withdrawing Groups: The introduction of electron-withdrawing groups (e.g., -NO₂, -CN, halogens) onto the aromatic rings can significantly influence the reactivity of the chloroacetamide moiety. By withdrawing electron density, these groups can enhance the electrophilicity of the carbon atom bonded to the chlorine, making it more susceptible to nucleophilic attack. This increased reactivity can lead to a more potent biological effect. For instance, studies on N-(substituted phenyl)-2-chloroacetamides have shown that the presence of electron-withdrawing groups such as -Br, -Cl, and -NO₂ can lead to improved antimicrobial activity. nih.gov Halogenated p-substituted phenyl rings, in particular, have been associated with high lipophilicity, which facilitates passage through cell membranes. nih.gov

| Substituent Modification | Potential Impact on Physicochemical Properties | Consequence for Biological Efficacy and Selectivity |

| Electron-Withdrawing Groups | Increases electrophilicity of the chloroacetamide carbon. Can increase lipophilicity (e.g., halogens). | May lead to higher potency due to increased reactivity towards the target. Enhanced cell permeability. |

| Benzyloxy Group | Increases steric bulk. Modifies lipophilicity. Introduces a hydrogen bond acceptor site. | Can improve binding affinity through steric and hydrogen bonding interactions. May alter cell penetration capabilities. |

Predictive Models in SAR Elucidation

Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are invaluable tools in the elucidation of SAR for this compound derivatives. nih.gov These computational models aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

By analyzing a dataset of compounds with known activities, QSAR models can identify key molecular descriptors that are correlated with the biological response. These descriptors can be physicochemical (e.g., logP, molecular weight), electronic (e.g., HOMO/LUMO energies), or topological (e.g., connectivity indices). For N-(substituted phenyl)-2-chloroacetamides, QSAR analyses have been employed to predict their antimicrobial potential. nih.gov Cheminformatics prediction models such as Molinspiration, SwissADME, PreADMET, and PkcSM have been utilized in such studies. nih.govnih.gov

The insights gained from QSAR models can guide the rational design of new derivatives with potentially improved efficacy and selectivity. For example, if a model indicates that higher lipophilicity is correlated with increased activity, medicinal chemists can focus on synthesizing analogs with more lipophilic substituents. These predictive models can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with a higher probability of success, thereby saving time and resources. Computational studies, including molecular docking, can further complement QSAR models by providing a visual representation of how these molecules might bind to their targets, offering a deeper understanding of the SAR at a molecular level.

Future Research Directions and Translational Perspectives for N 2 Anilinophenyl 2 Chloroacetamide

Advanced Approaches for Target Identification and Validation

A precise understanding of the molecular targets of N-(2-anilinophenyl)-2-chloroacetamide is fundamental to elucidating its mechanism of action and predicting its therapeutic efficacy and potential toxicities. Future research must pivot towards unbiased, proteome-wide screening methodologies to map the interaction landscape of this compound.

Proteome-Wide Profiling:

The presence of a chloroacetamide moiety in this compound marks it as a reactive electrophile, likely to form covalent bonds with nucleophilic residues on proteins, particularly cysteine. nih.govnih.govresearchgate.net This feature makes it an ideal candidate for chemoproteomic platforms like activity-based protein profiling (ABPP). Future studies should employ competitive profiling using hyperreactive iodoacetamide (B48618) probes to map the "cysteinome" engagement of this compound across the entire proteome. nih.gov Such screens can identify not only high-affinity primary targets but also a spectrum of off-target interactions that are crucial for a comprehensive safety assessment. nih.gov High-throughput, label-free quantification methods can enable the screening of entire libraries of chloroacetamide-based analogues, providing robust datasets for identifying structure-activity relationships at a proteome-wide level. nih.gov

Gene Module Pair-Based Identification:

Beyond direct biochemical approaches, computational methods offer a powerful avenue for hypothesis generation. broadinstitute.org A particularly promising strategy is the Gene Module Pair-Based Target Identification (GMPTI) approach. nih.govnih.gov This method leverages large-scale transcriptomic databases, such as the Connectivity Map (CMap), which contains gene expression profiles from cells treated with thousands of perturbagens. nih.govfrontiersin.org By treating various cell lines with this compound and analyzing the resultant gene expression signature, researchers can compare this signature against a library of established gene module pairs (GMPs), each corresponding to a specific protein target. nih.govresearchgate.net A high correlation between the compound's signature and a specific GMP can predict a novel compound-target interaction. nih.gov This approach is particularly valuable as it does not require prior knowledge of the compound's structure or function and can reveal non-obvious targets. frontiersin.org

| Technique | Description | Application for this compound |

| Proteome-Wide Profiling (e.g., ABPP) | Uses chemical probes to identify proteins that interact with a small molecule directly in a complex biological sample. nih.govnih.gov | Identify direct covalent binding partners by leveraging the reactive chloroacetamide moiety to map interactions with cysteine residues across the proteome. nih.gov |

| Gene Module Pair-Based Identification (GMPTI) | Infers compound-target interactions by comparing the compound-induced gene expression signature with a reference library of target-specific gene module pairs. nih.govnih.gov | Predict potential targets by analyzing the transcriptomic changes in cells following treatment and matching them to known target signatures in databases like CMap. frontiersin.org |

Exploration of Novel Therapeutic Applications for this compound Analogues Beyond Established Roles

The structural backbone of this compound, which combines features of diphenylamine (B1679370) and N-phenylacetamide, suggests a rich potential for diverse pharmacological activities. Future research should systematically explore analogues of this compound for novel therapeutic applications beyond any currently established roles.

The diphenylamine scaffold is well-known for its antioxidant properties, which are often attributed to the reactivity of the N-H functional group. researchgate.netwikipedia.org This intrinsic property suggests that analogues could be developed as agents to combat diseases driven by oxidative stress. Furthermore, diphenylamine derivatives have been investigated for a range of applications, including as antimicrobial and antifungal agents. nih.gov

The N-phenylacetamide and N-aryl acetamide (B32628) motifs are also prevalent in medicinally active compounds. For instance, various phenylacetamide derivatives have been synthesized and evaluated as potential anticancer agents, demonstrating an ability to induce apoptosis in cancer cell lines. nih.gov Other studies have explored N-phenylacetamide sulfonamides as non-hepatotoxic analgesic candidates. researchgate.net Recent work has also identified aryl amino acetamides as a promising scaffold for antimalarial drugs that target the P. falciparum STAR-related lipid transfer 1 protein (PfSTART1). acs.orgnih.gov Additionally, certain phenylacetamides have been designed and evaluated as potential antidepressant agents. nih.gov Given this broad bioactivity profile, future research should focus on creating and screening a library of this compound analogues for efficacy in areas such as:

Oncology: Investigating cytotoxicity against a panel of cancer cell lines, particularly those reliant on pathways susceptible to covalent inhibition.

Infectious Diseases: Screening for activity against a range of bacterial, fungal, and parasitic pathogens, including resistant strains. nih.govresearchgate.netijpsr.info

Neurodegenerative Disorders: Evaluating neuroprotective effects in models of diseases like Parkinson's or Alzheimer's, leveraging the potential antioxidant properties of the diphenylamine core.

Inflammatory Diseases: Assessing anti-inflammatory potential, as many kinase inhibitors with related scaffolds have shown efficacy in this area. nih.gov

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

To build a holistic picture of the biological effects of this compound, future studies must move beyond single-endpoint assays and embrace a systems-level, multi-omics approach. Integrating data from genomics, transcriptomics, proteomics, and metabolomics will provide an unprecedentedly detailed view of the compound's mechanism of action. youtube.com

A typical workflow could involve:

Proteomics: As discussed, quantitative proteomics and chemoproteomics would identify the direct binding targets and quantify changes in protein expression and post-translational modifications (e.g., phosphorylation) upon treatment. nih.gov This can confirm target engagement and reveal effects on key signaling pathways, such as kinase cascades.

Transcriptomics: RNA-sequencing would capture the global changes in gene expression that occur downstream of target engagement. This can help build a more complete picture of the perturbed cellular networks and pathways.

Metabolomics: Analyzing the cellular metabolome would reveal alterations in metabolic pathways, providing functional readouts of the upstream transcriptomic and proteomic changes.

Genomics: While not a direct measure of the compound's effect, genomic data from cell lines can be correlated with sensitivity or resistance to the compound, helping to identify potential genetic biomarkers of response.

By integrating these datasets, researchers can construct comprehensive models of how this compound affects cellular systems, leading to a deeper mechanistic understanding, the identification of biomarkers for patient stratification, and a more rational approach to predicting both efficacy and potential toxicity.

Methodological Advancements in Synthesis and Analytical Characterization

Progress in evaluating the therapeutic potential of this compound is intrinsically linked to the ability to synthesize and characterize it and its analogues efficiently and accurately.

Synthesis: The standard synthesis of N-aryl chloroacetamides typically involves the chloroacetylation of the corresponding aryl amine with chloroacetyl chloride. researchgate.netscielo.org.za While effective, future work should focus on developing more versatile and efficient synthetic routes to enable the rapid generation of diverse chemical libraries. This could include exploring novel catalytic methods or solid-phase synthesis techniques to improve yield, purity, and throughput. The development of methods like the C-amidoalkylation of aromatics using hemiaminals presents a pathway to novel chloroacetamide derivatives that are otherwise difficult to access. arkat-usa.org Creating libraries with systematic modifications to both the diphenylamine and chloroacetamide portions of the molecule will be crucial for extensive structure-activity relationship (SAR) studies.

Analytical Characterization: Standard characterization techniques such as Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared Spectroscopy (FTIR), and Mass Spectrometry (MS) are essential for structural confirmation. nih.govscielo.org.zaarkat-usa.org Future advancements should focus on developing more sophisticated analytical methods for pharmacokinetic and pharmacodynamic studies. This includes creating highly sensitive liquid chromatography-mass spectrometry (LC-MS) methods to quantify the parent compound and its metabolites in biological matrices. Furthermore, advanced structural techniques like single-crystal X-ray diffraction could provide invaluable insights into the conformation of these molecules and how they interact with their biological targets. researchgate.net

| Area | Future Direction | Rationale |

| Synthesis | Development of high-throughput and combinatorial synthesis methods. | To rapidly generate diverse libraries of analogues for comprehensive SAR screening across multiple therapeutic areas. |

| Characterization | Establishment of advanced LC-MS/MS methods for bioanalysis. | To accurately determine pharmacokinetic profiles (absorption, distribution, metabolism, excretion) in preclinical models. |

| Structural Biology | Co-crystallization of active analogues with identified protein targets. | To provide definitive proof of the binding mode and guide rational, structure-based drug design for improved potency and selectivity. |

Q & A

Q. What are the standard synthetic methodologies for preparing N-(2-Anilinophenyl)-2-chloroacetamide and its derivatives?

The synthesis of chloroacetamide derivatives typically involves chloroacetylation of aniline precursors or condensation reactions with functionalized intermediates. For example:

- Chloroacetylation : Reacting 4-aminoacetophenone with chloroacetyl chloride in the presence of a base (e.g., NaHCO₃) yields N-(4-acetylphenyl)-2-chloroacetamide .

- C-Amidoalkylation : Using 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide as a key intermediate, aromatics undergo electrophilic substitution to form derivatives with varied aryl groups .

- One-Step Condensation : Ethyl 2-arylazo-3-mercapto-3-(phenylamino)acrylate derivatives react with chloroacetamides in ethanolic sodium ethoxide to form thiophene-2-carboxamide derivatives .

Q. How is X-ray crystallography utilized to resolve structural ambiguities in chloroacetamide derivatives?

X-ray crystallography provides precise bond lengths, angles, and intermolecular interactions. For example:

- Monoclinic Crystal Systems : N-(2,4,5-trichlorophenyl)-2-chloroacetamide crystallizes in space group P21/n with lattice parameters a=4.732 Å, b=29.522 Å, c=7.734 Å, β=108.33°, revealing intramolecular C–H···O interactions and intermolecular N–H···O hydrogen bonds .

- Validation Tools : Software like SHELX for refinement and PLATON for validation ensures structural accuracy by analyzing displacement parameters and hydrogen-bonding patterns .

Advanced Research Questions

Q. How do substituents on the phenyl ring influence hydrogen-bonding networks and crystal packing?

Substituents alter electron density and steric effects, impacting molecular conformation:

- Electron-Withdrawing Groups (EWGs) : Chlorine atoms at ortho or para positions increase acidity of the N–H bond, strengthening intermolecular N–H···O hydrogen bonds (e.g., N-(4-fluorophenyl)-2-chloroacetamide forms dimeric chains via N–H···O interactions) .

- Steric Effects : Bulky groups like naphthyl or trichloromethyl disrupt planar arrangements, leading to twisted conformations and reduced crystallinity (e.g., N-[2,2,2-trichloro-1-(naphth-1-yl)ethyl]-2-chloroacetamide) .

- Comparative Analysis : Crystal structures of N-(2,4,6-trichlorophenyl)-2-chloroacetamide versus N-(4-methylphenyl) analogs show distinct packing motifs due to halogen-halogen interactions .

Q. What computational methods predict the reactivity of chloroacetamide derivatives in nucleophilic substitution reactions?

- HOMO-LUMO Analysis : Calculated using Density Functional Theory (DFT) , the energy gap between HOMO (nucleophilic site) and LUMO (electrophilic chloroacetamide group) indicates susceptibility to nucleophilic attack. Lower gaps correlate with higher reactivity .

- Molecular Electrostatic Potential (MESP) : Maps identify electrophilic regions (e.g., the chloroacetamide carbonyl carbon) for targeted substitution .

- FTIR and NMR Validation : Experimental spectra (e.g., C=O stretching at ~1680 cm⁻¹) align with computational predictions to confirm reactive sites .

Q. How can researchers address contradictions in biological activity data across structurally similar derivatives?

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., halogen position, aryl groups) and correlate with bioassay results. For example:

- N-(4-bromo-2-(methylphenyl)-2-chloroacetamide) showed superior biocidal activity due to enhanced lipophilicity from the bromo substituent .

- Anticancer thiophene-2-carboxamide derivatives require optimal Cl positioning for DNA intercalation .

- In Silico Screening : Molecular docking (e.g., with p38 MAP kinase or 5-HT1A receptors) identifies binding affinities, prioritizing compounds for in vitro testing .

Methodological Guidance

Q. What strategies optimize reaction yields in challenging amide coupling steps?

- Catalyst Screening : Test Lewis acids (e.g., AlCl₃) or Brønsted acids (e.g., H₂SO₄) to enhance electrophilicity of the chloroacetamide carbonyl group .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in condensation reactions .

- Temperature Control : Low temperatures (−10°C to 0°C) minimize side reactions during chloroacetylation .

Q. How can researchers validate the purity of chloroacetamide derivatives post-synthesis?

- Chromatography : HPLC with UV detection (λ=254 nm) or TLC (silica gel, ethyl acetate/hexane eluent) monitors reaction progress .

- Spectroscopic Triangulation : Combine ¹H/¹³C NMR (e.g., CH₂Cl protons at δ~4.2 ppm), IR (C=O at ~1680 cm⁻¹), and HRMS for unambiguous characterization .

Data Contradiction Resolution

Q. How to reconcile discrepancies between theoretical and experimental bond parameters in chloroacetamide crystals?

- Dynamic Effects : X-ray structures represent time-averaged positions, whereas DFT calculations assume static geometries. Use NMR crystallography to probe dynamic disorder .

- Thermal Motion Analysis : Refine anisotropic displacement parameters in SHELX to distinguish true bond-length variations from thermal artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.